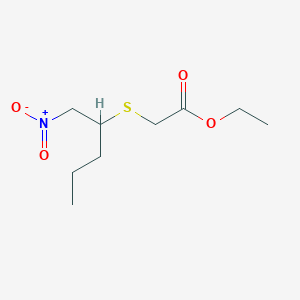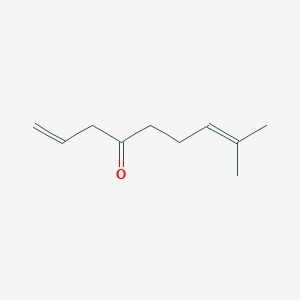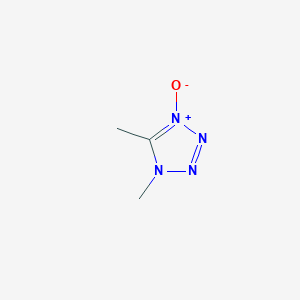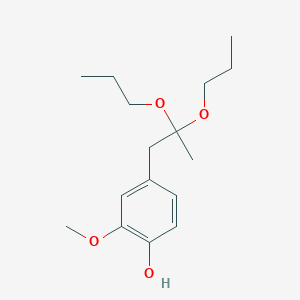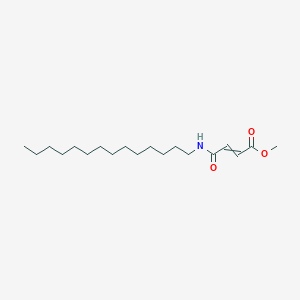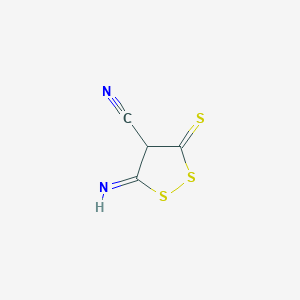
3-Imino-5-sulfanylidene-1,2-dithiolane-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Imino-5-sulfanylidene-1,2-dithiolane-4-carbonitrile is a chemical compound with the molecular formula C4H2N2S3 It is characterized by the presence of an imino group, a sulfanylidene group, and a dithiolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Imino-5-sulfanylidene-1,2-dithiolane-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable dithiolane precursor with an imino group donor. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents, catalysts, and reaction conditions is crucial to achieving efficient industrial-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3-Imino-5-sulfanylidene-1,2-dithiolane-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the imino group to an amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-Imino-5-sulfanylidene-1,2-dithiolane-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mecanismo De Acción
The mechanism of action of 3-Imino-5-sulfanylidene-1,2-dithiolane-4-carbonitrile involves its interaction with molecular targets through its functional groups. The imino group can form hydrogen bonds, while the sulfanylidene group can participate in redox reactions. These interactions can influence various biochemical pathways and molecular processes .
Comparación Con Compuestos Similares
1,3-Dithiolanes: These compounds share the dithiolane ring structure but differ in their functional groups.
1,3-Dithianes: Similar to dithiolanes but with different sulfur atom arrangements.
Thioacetal Compounds: These compounds have similar sulfur-containing functional groups but differ in their overall structure.
Uniqueness: 3-Imino-5-sulfanylidene-1,2-dithiolane-4-carbonitrile is unique due to the combination of its imino and sulfanylidene groups within the dithiolane ring
Propiedades
Número CAS |
89797-56-8 |
|---|---|
Fórmula molecular |
C4H2N2S3 |
Peso molecular |
174.3 g/mol |
Nombre IUPAC |
3-imino-5-sulfanylidenedithiolane-4-carbonitrile |
InChI |
InChI=1S/C4H2N2S3/c5-1-2-3(6)8-9-4(2)7/h2,6H |
Clave InChI |
CIAFWECWFZXRNQ-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C1C(=N)SSC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


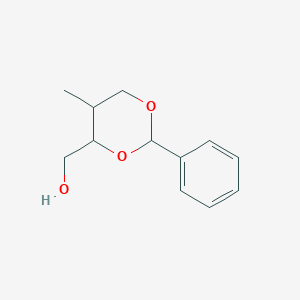

![5-Bromo-2-[(phenylsulfanyl)methyl]benzoic acid](/img/structure/B14374892.png)

![(5E)-5-[(4-Methoxyphenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14374907.png)
![2-{2-[(2,3-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14374911.png)
